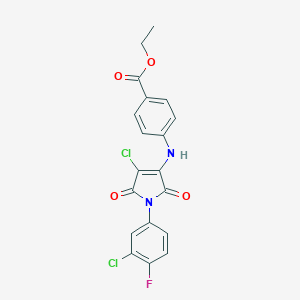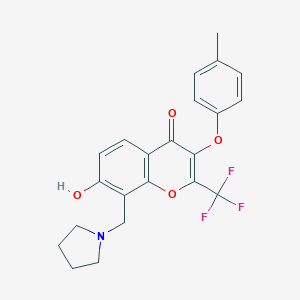![molecular formula C20H23NO4 B285160 Ethyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B285160.png)
Ethyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate, also known as ethyl 2-(2,3,6-trimethylphenoxy)acetamido)benzoate or ethyl TAE684, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
Ethyl TAE684 inhibits the activity of kinases by binding to the ATP-binding site of the kinase domain, which prevents the kinase from phosphorylating its substrates. This leads to the inhibition of downstream signaling pathways involved in cell growth and survival, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Ethyl TAE684 has been shown to induce apoptosis (programmed cell death) in cancer cells, particularly those with a FLT3-ITD mutation. It has also been found to inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest. In addition, Ethyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate TAE684 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl TAE684 has several advantages for lab experiments, including its high purity and specificity for kinases involved in cancer cell growth and survival. However, it also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on Ethyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate TAE684, including:
1. Investigation of its potential therapeutic applications in other types of cancer, such as breast cancer and lung cancer.
2. Development of more effective formulations for in vivo administration.
3. Exploration of its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
4. Investigation of its potential use in other diseases, such as autoimmune diseases and inflammatory disorders.
5. Development of more potent and selective inhibitors of kinases involved in cancer cell growth and survival.
In conclusion, this compound TAE684 is a promising compound with potential therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound.
Méthodes De Synthèse
Ethyl TAE684 is synthesized by reacting 2,3,6-trimEthyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoatephenol with Ethyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate chloroacetate in the presence of a base, followed by reaction with 3-amino-2-chlorobenzoic acid. The resulting compound is then purified through recrystallization to obtain this compound TAE684 in high purity.
Applications De Recherche Scientifique
Ethyl TAE684 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of several kinases, including FLT3, JAK2, and JAK3, which are involved in the growth and survival of cancer cells. Ethyl TAE684 has been found to be particularly effective against acute myeloid leukemia (AML) cells that have a FLT3-ITD mutation, which is a common mutation found in AML patients.
Propriétés
Formule moléculaire |
C20H23NO4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
ethyl 3-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-5-24-20(23)16-7-6-8-17(11-16)21-18(22)12-25-19-14(3)10-9-13(2)15(19)4/h6-11H,5,12H2,1-4H3,(H,21,22) |
Clé InChI |
GLOHHXADJJOIGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2C)C)C |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=CC(=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-ethoxy-3-methoxyphenyl)-N-(4-iodophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285093.png)
![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)

![{[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetonitrile](/img/structure/B285099.png)
![sec-butyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285100.png)

![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-phenylacetamide](/img/structure/B285104.png)
